![molecular formula C11H13NO2 B2974740 N-methyl-3,4-dihydro-2H-chromene-2-carboxamide CAS No. 2140142-74-9](/img/structure/B2974740.png)
N-methyl-3,4-dihydro-2H-chromene-2-carboxamide
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Overview
Description
N-methyl-3,4-dihydro-2H-chromene-2-carboxamide is a heterocyclic compound with a versatile biological profile. It belongs to the class of 2H/4H-chromenes, which are bicyclic oxygen heterocycles containing a benzene-fused 4H-pyran ring system. The compound exhibits a simple structure and mild adverse effects. Researchers have explored various synthetic routes to create analogs of 2H/4H-chromene, leading to unusual activities through multiple mechanisms .
Synthesis Analysis
Several synthetic strategies exist for preparing 2H/4H-chromene analogs. These methods allow the creation of diverse derivatives with varying biological activities. Researchers have investigated the structure-activity relationship (SAR) by assessing the activities of parent 2H/4H-chromene derivatives. The scaffold work compiled in this review aids in designing and developing potent leads for promising biological activities .
Molecular Structure Analysis
The molecular structure of N-methyl-3,4-dihydro-2H-chromene-2-carboxamide consists of a 2H-chromene core with an additional methyl group (N-methyl) and a carboxamide functional group. The arrangement of sp3 carbon atoms associated with the ring oxygen determines whether it is a 2H-chromene or 4H-chromene derivative .
Chemical Reactions Analysis
The compound participates in various chemical reactions, including cyclocondensation reactions. For instance, the cyanoacetylation of amines can lead to the formation of 2H-chromene-3-carboxamide derivatives. These reactions provide access to structurally diverse compounds with potential biological activities .
properties
IUPAC Name |
N-methyl-3,4-dihydro-2H-chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-11(13)10-7-6-8-4-2-3-5-9(8)14-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYSWRFCEGCEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide |
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